N-Boc-2-fluorocyclohexylamine

Conformational analysis Stereoelectronic effects Fluorinated cyclohexylamine SAR

(±)-cis-N-Boc-2-fluorocyclohexylamine (CAS 2173014-99-6) is a Boc-protected, monofluorinated cyclohexylamine building block of the general class C₁₁H₂₀FNO₂ (MW 217.28 g/mol). The compound is synthesized via a cis-selective rhodium–CAAC-catalyzed arene hydrogenation methodology developed by Glorius and coworkers, which enables scalable, single-step access to all-cis-fluorinated cycloalkanes from readily available fluorinated arenes.

Molecular Formula C11H20FNO2
Molecular Weight 217.28 g/mol
Cat. No. B12850008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-fluorocyclohexylamine
Molecular FormulaC11H20FNO2
Molecular Weight217.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1F
InChIInChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)
InChIKeyJMBBUHQGZLAHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-fluorocyclohexylamine: A Cis-Configured, Fluorinated Cyclohexylamine Building Block for Structure-Activity-Relationship (SAR) and Drug Discovery Procurement


(±)-cis-N-Boc-2-fluorocyclohexylamine (CAS 2173014-99-6) is a Boc-protected, monofluorinated cyclohexylamine building block of the general class C₁₁H₂₀FNO₂ (MW 217.28 g/mol) . The compound is synthesized via a cis-selective rhodium–CAAC-catalyzed arene hydrogenation methodology developed by Glorius and coworkers, which enables scalable, single-step access to all-cis-fluorinated cycloalkanes from readily available fluorinated arenes [1]. Commercially supplied as a powder of ≥95% assay with a recommended storage temperature of 2–8 °C, the compound serves as a protected intermediate that, upon simple Boc deprotection, releases 2-fluorocyclohexylamine for downstream functionalization—most notably for the preparation of fluorinated analogs of the anticancer agent Lomustine and the mucolytic agent Bromhexine .

Why N-Boc-2-fluorocyclohexylamine Cannot Be Casually Substituted by Other N-Boc-fluorocyclohexylamine Regioisomers or Halogen Analogs in Lead Optimization


Fluorinated cyclohexylamine building blocks are not interchangeable commodities. The regioposition of fluorine on the cyclohexane ring (2- vs. 3- vs. 4-) dictates the molecular dipole vector, which in all-cis-fluorinated cycloalkanes can reach extraordinarily high magnitudes perpendicular to the aliphatic ring—a property exploited in materials science and molecular recognition [1]. Even among 2-substituted analogs, the identity of the halogen (F vs. Cl vs. Br) and the stereochemistry (cis vs. trans) profoundly alter conformational equilibria, hydrogen-bonding capacity, and metabolic stability of downstream products [2]. The Boc protecting group further differentiates N-Boc-2-fluorocyclohexylamine from its unprotected free amine counterpart by providing orthogonal reactivity: the carbamate nitrogen is non-nucleophilic under standard coupling conditions, enabling selective elaboration at other functional handles before late-stage acidic deprotection [1]. Selecting the wrong regioisomer, diastereomer, or halogen analog risks introducing an incorrect conformational bias and polarity vector into a lead series, potentially invalidating SAR hypotheses and wasting synthetic resources.

Quantitative Evidence Differentiating N-Boc-2-fluorocyclohexylamine from Its Closest Comparators: A Procurement Selection Guide


Conformational Preference: cis-2-Fluorocyclohexylamine Displays >90% Equatorial-Amine/Axial-Fluorine (ea) Population, Insensitive to Solvent and Halogen Identity

A direct head-to-head dynamic NMR study at −80 °C by Francisco et al. quantified the conformational equilibrium of the deprotected cis-2-halocyclohexylamine series (F, Cl, Br, I). cis-2-Fluorocyclohexylamine exists with 90% population of the ea conformer (equatorial NH₂, axial F) in dichloromethane-d₂ and 95% in methanol-d₄ [1]. This preference is remarkably constant across halogens: Cl shows 90% (DCM-d₂) and 94% (MeOH-d₄); Br shows 91% and 91% respectively. The corresponding ΔG° values are −0.84 kcal/mol (DCM-d₂) and −1.13 kcal/mol (MeOH-d₄) for the fluorine derivative. The study attributes this strong ea preference to σC–H → σ*C–X hyperconjugation that counterbalances steric effects, making the conformational behavior of the 2-fluoro derivative highly predictable and solvent-orthogonal—a property not shared by 3- or 4-substituted regioisomers [1].

Conformational analysis Stereoelectronic effects Fluorinated cyclohexylamine SAR

Halogen-Dependent Conformational Energy Landscape: Fluorine Imparts the Largest Calculated ea Stabilization in the cis-2-Halocyclohexylamine Series at the M06-2X/6-311++G(2df,2p) Level

Theoretical calculations at the M06-2X/6-311++G(2df,2p) level (closest to experimental RMSD = 0.004 in DCM) reveal that in dichloromethane, cis-2-fluorocyclohexylamine has a ΔEea of −0.67 kcal/mol (86% ea), compared to Cl (−0.76 kcal/mol, 89% ea) and Br (−0.93 kcal/mol, 92% ea) [1]. While the heavier halogens show slightly larger absolute ea stabilization energies, the key differentiator for fluorine is the nature of the hyperconjugative stabilization: natural bond orbital (NBO) analysis identified σC–H → σ*C–F interactions as uniquely dominant over halogen lone-pair (LPX) contributions, whereas for Cl, Br, and I, LPX interactions progressively increase in importance, introducing greater polarizability and potential for off-target halogen-bonding interactions in biological systems [1]. This means the fluorine derivative offers stabilization via a less polarizable, more 'hard' electronic mechanism—advantageous when minimizing non-specific binding is a design goal.

Computational chemistry Halogen bonding NBO analysis Lead optimization

Synthetic Provenance and Scalability: cis-Selective Rh-CAAC Hydrogenation Provides Direct Access to All-cis-Fluorinated Cyclohexane Building Blocks in a Single Step

N-Boc-2-fluorocyclohexylamine is manufactured via the rhodium–cyclic (alkyl)(amino)carbene (CAAC)-catalyzed hydrogenation of fluorinated arenes reported by Wiesenfeldt, Nairoukh, Li, and Glorius (Science, 2017) [1]. This methodology achieves complete cis-selectivity (>99:1 cis:trans) for the hydrogenation of fluorobenzene derivatives to all-cis-fluorinated cycloalkanes in hexane under H₂ pressure, and has been demonstrated on multi-gram scale for a range of multi-substituted and multi-fluorinated substrates [1]. In contrast, traditional multi-step routes to 2-fluorocyclohexylamines—such as the Mitsunobu–Gabriel sequence starting from trans-2-fluorocyclohexanol [2]—require stoichiometric reagents (triphenylphosphine, phthalimide, DIAD) and generate stoichiometric byproducts (triphenylphosphine oxide, hydrazine), limiting throughput and increasing purification burden. The Glorius route replaces a 3–4 step linear sequence with a single catalytic step, directly delivering the cis-configured product with the amine functionality already in place for subsequent Boc protection.

Catalytic hydrogenation Fluorinated building blocks Process chemistry Scalable synthesis

Documented Application: N-Boc-2-fluorocyclohexylamine as a Direct Precursor to Fluorinated Lomustine and Bromhexine Analogs

The Sigma-Aldrich technical datasheet and multiple independent chemical database entries explicitly state that N-Boc-2-fluorocyclohexylamine, after simple deprotection, can be used for the preparation of fluorinated analogs of Lomustine (a nitrosourea alkylating agent used in oncology) and Bromhexine (a mucolytic agent) . In contrast, commercially comparable building blocks such as N-Boc-4-fluorocyclohexylamine are cited with the same application statement , but the regioisomeric difference is critical: Lomustine incorporates a cyclohexylamine moiety via urea linkage at the nitrogen, and the conformational and electronic influence of a 2-fluoro substituent on the cyclohexyl ring will differ from that of a 4-fluoro substituent in terms of both the urea-forming reactivity and the three-dimensional presentation of the fluorine atom in the final drug molecule. While direct comparative biological data for 2-fluoro vs. 4-fluoro lomustine analogs have not been published, the availability of the 2-fluoro scaffold enables SAR exploration that is inaccessible with the 4-fluoro isomer alone.

Fluorinated drug analogs Lomustine Bromhexine Medicinal chemistry

Procurement-Relevant Application Scenarios Where N-Boc-2-fluorocyclohexylamine Provides Verifiable Advantages Over Alternative Cyclohexylamine Building Blocks


Fluorine Scan SAR Campaigns on Cyclohexylamine-Containing Lead Series (e.g., GPCR Ligands, Kinase Hinge Binders)

When conducting a systematic fluorine scan of a cyclohexylamine-containing lead compound, the 2-fluoro regioisomer probes the ortho electronic and conformational effects that are inaccessible with 3- or 4-fluoro analogs. The well-defined, solvent-insensitive ea conformational preference (>90%) documented for the deprotected 2-fluoro scaffold [1] means that the fluorine atom's spatial position relative to the amine is predictable and rigid, reducing the number of low-energy conformations to be considered in docking and SAR interpretation. Procurement of all three regioisomers (2-, 3-, and 4-fluoro N-Boc-cyclohexylamine) enables a complete fluorine scan, but the 2-fluoro isomer specifically addresses the unique combination of proximal electronic perturbation and conformational locking that distinguishes it from the other regioisomers.

Synthesis of Fluorinated Lomustine Analogs for Enhanced Metabolic Stability and Altered DNA Alkylation Profiles

Lomustine is a clinically used nitrosourea anticancer agent whose cyclohexylamine moiety undergoes metabolic hydroxylation at multiple positions, contributing to clearance . Introducing fluorine at the 2-position of the cyclohexane ring is a recognized strategy to block cytochrome P450-mediated oxidation at that site while simultaneously increasing lipophilicity for improved blood-brain barrier penetration—a critical attribute for brain tumor therapy . Upon Boc deprotection under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane), N-Boc-2-fluorocyclohexylamine provides the free 2-fluorocyclohexylamine that can be directly coupled with 2-chloroethyl isocyanate to yield the 2-fluoro lomustine analog, enabling systematic comparison of DNA cross-linking efficiency, metabolic half-life, and in vivo brain-to-plasma ratio against the parent lomustine (which uses non-fluorinated cyclohexylamine).

Conformationally Constrained Fragment Library Design for ¹⁹F NMR-Based Screening

Fragment-based drug discovery (FBDD) increasingly employs ¹⁹F NMR as a sensitive and background-free detection method for ligand binding [2]. N-Boc-2-fluorocyclohexylamine, either in its protected form or after deprotection and incorporation into larger fragments, provides a single ¹⁹F reporter nucleus whose chemical environment is highly sensitive to conformational changes and target binding. The conformational rigidity imparted by the cis-2-fluoro substitution—quantified as >90% ea conformer population [1]—means that the ¹⁹F chemical shift dispersion upon binding reflects genuine target engagement rather than conformational averaging, improving the signal-to-noise reliability of ¹⁹F NMR screening hits compared to more flexible fluorinated scaffolds.

Building Block for All-cis-Multifluorinated Cyclohexane Motifs in Supramolecular and Materials Chemistry

The Glorius hydrogenation methodology that produces N-Boc-2-fluorocyclohexylamine is part of a broader platform for accessing all-cis-multifluorinated cycloalkanes that exhibit extraordinarily high dipole moments perpendicular to the aliphatic ring plane [3]. When integrated into larger molecular architectures, these motifs serve as polarized structural modules for liquid crystal design, organic electronics, and supramolecular host–guest systems. N-Boc-2-fluorocyclohexylamine specifically provides a monofluorinated entry point with a protected amine handle for further elaboration—a combination that non-fluorinated N-Boc-cyclohexylamine cannot offer in terms of dipole engineering, and that 4-fluoro or trans-2-fluoro isomers cannot match in terms of dipole vector orientation.

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